1-Bromo-2,4-difluorobenzene
Overview
Description
1-Bromo-2,4-difluorobenzene is an organic compound with the molecular formula C6H3BrF2 and a molecular weight of 192.99 g/mol . It is a colorless to pale yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis . The compound is known for its unique reactivity due to the presence of both bromine and fluorine atoms on the benzene ring .
Preparation Methods
1-Bromo-2,4-difluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,3-difluorobenzene using bromine or bromine-containing reagents . The reaction is typically carried out in the presence of a catalyst such as iron or aluminum bromide under controlled temperature conditions . Industrial production methods often involve the use of bromine and 1,3-difluorobenzene in a solvent-free environment to minimize waste and improve yield .
Chemical Reactions Analysis
1-Bromo-2,4-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acids or reduced to form difluorobenzene derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various bases and acids . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2,4-difluorobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-difluorobenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution . The presence of both bromine and fluorine atoms influences the reactivity and selectivity of the compound in various reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-2,4-difluorobenzene can be compared with other halogenated benzenes, such as:
1-Bromo-3,5-difluorobenzene: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
4-Bromo-1,2-difluorobenzene: Another isomer with distinct chemical properties and uses.
1,2-Difluorobenzene: Lacks the bromine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-bromo-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBDQZXPCTTIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188336 | |
Record name | 1-Bromo-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Bromo-2,4-difluorobenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19323 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
348-57-2 | |
Record name | 1-Bromo-2,4-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the use of 1-Bromo-2,4-difluorobenzene in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. One notable application involves its conversion to Grignard reagents. [] These reagents can then react with diethyl carbonate, ultimately leading to the formation of magnesium tris(difluorophenyl)methanol. [] Further reaction with methacryloyl chloride yields tris(difluorophenyl)methyl methacrylates. [] This "one-pot" synthesis method showcases the versatility of this compound in constructing complex molecules.
Q2: Are there any analytical techniques used to characterize and quantify this compound?
A2: Gas Chromatography-Mass Spectrometry (GC/MS) proves highly effective in analyzing the composition and structure of products resulting from the bromination of meta-difluorobenzene. [] This technique allows for identifying this compound and its potential byproducts, offering valuable insights into the reaction selectivity and the impact of varying reaction conditions on the product distribution. []
Q3: Has this compound been investigated for any physical properties?
A3: Yes, dielectric relaxation studies have been conducted on this compound in benzene solution. [] This type of study investigates the rotational dynamics and dipole moment of molecules, offering insights into their interactions with electromagnetic fields.
Q4: What are the environmental considerations regarding this compound?
A4: While the provided research papers do not directly address environmental impact, it's crucial to acknowledge that halogenated organic compounds, including brominated derivatives, can potentially pose environmental risks. [] Responsible waste management and exploration of alternative synthetic routes with reduced environmental footprints are crucial aspects to consider.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.